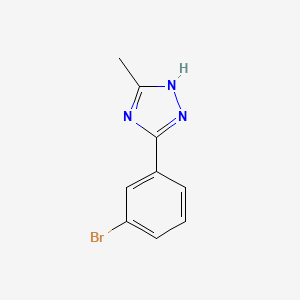

3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole

説明

3-(3-Bromophenyl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-bromophenyl group at position 3 and a methyl group at position 4. This compound is structurally related to pharmacologically active triazole derivatives, which are known for antimicrobial, anticancer, and antioxidant properties .

特性

分子式 |

C9H8BrN3 |

|---|---|

分子量 |

238.08 g/mol |

IUPAC名 |

3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C9H8BrN3/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,12,13) |

InChIキー |

KFXATCVKCCDIHB-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=NN1)C2=CC(=CC=C2)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzyl bromide with methylhydrazine, followed by cyclization with formamide. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3-(3-Bromophenyl)-5-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Cyclization Reactions: The compound can form more complex heterocycles through cyclization reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

Substitution Products: Formation of various substituted triazoles depending on the nucleophile used.

Oxidation Products: Formation of oxidized triazole derivatives.

Reduction Products: Formation of reduced triazole derivatives.

科学的研究の応用

Antibacterial Activity

Research has demonstrated that 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole exhibits significant antibacterial properties. A study highlighted the synthesis of various triazole derivatives, including this compound, which were tested against a range of bacterial strains. The results showed that certain derivatives displayed potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study : In vitro testing revealed that derivatives of 1,2,4-triazoles demonstrated Minimum Inhibitory Concentrations (MICs) comparable to or lower than standard antibiotics. For instance, compounds with similar structures showed MIC values as low as 0.125 μg/mL against Staphylococcus aureus .

Antifungal Activity

The triazole scaffold is well-known for its antifungal properties. Studies have indicated that 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole and its derivatives can inhibit fungal growth effectively. This is particularly relevant in the treatment of infections caused by Candida species and other pathogenic fungi.

Data Table: Antifungal Activity of Triazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole | Candida albicans | 0.5 |

| Triazole derivative A | Aspergillus flavus | 2 |

| Triazole derivative B | Candida glabrata | 4 |

Agricultural Applications

In addition to its medicinal uses, 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole has potential applications in agriculture as a fungicide. The compound's ability to disrupt fungal cell membranes makes it a candidate for developing new agricultural products aimed at controlling fungal diseases in crops.

Case Study : Research into the efficacy of triazoles as fungicides has shown that they can significantly reduce fungal infections in crops such as wheat and barley. Field trials indicated a reduction in disease severity and an increase in yield when treated with triazole-based fungicides .

Neuroprotective Properties

Emerging studies suggest that triazole compounds may also exhibit neuroprotective effects. Research indicates that certain derivatives can protect neuronal cells from oxidative stress and apoptosis.

Case Study : A study found that specific triazole derivatives improved cell viability in models of neurodegenerative diseases by reducing oxidative damage . These findings open avenues for further exploration into the use of triazoles in treating conditions like Alzheimer's disease.

作用機序

The mechanism of action of 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects.

類似化合物との比較

Data Tables

Table 1: Comparative Pharmacological Activities

Table 2: Structural and Physical Properties

生物活性

3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole is characterized by the presence of a triazole ring, which is known for its ability to form strong interactions with biological targets. The bromophenyl group enhances its lipophilicity and may influence its biological activity.

1. Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. Specifically, compounds containing the triazole moiety have shown efficacy against various cancer cell lines. For instance:

- In vitro Studies : 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole demonstrated potent antiproliferative effects on several cancer cell lines with IC50 values indicating effective inhibition of cell growth.

- Mechanism of Action : The compound may induce apoptosis and inhibit tumor cell migration by modulating key signaling pathways involved in cancer progression .

2. Anti-inflammatory Properties

Compounds with a triazole structure have been identified as potential inhibitors of inflammatory pathways. The anti-inflammatory activity of 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole can be attributed to its ability to inhibit leukotriene biosynthesis and other inflammatory mediators .

3. Antimicrobial Activity

The compound has shown promising results against various microbial strains:

- Antibacterial Efficacy : Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antifungal Properties : It has also demonstrated antifungal activity, making it a candidate for further development in treating fungal infections .

Table 1: Summary of Biological Activities

The biological activities of 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound may interfere with the cell cycle progression in cancer cells.

- Reactive Oxygen Species (ROS) Induction : Increased ROS levels lead to mitochondrial dysfunction and apoptosis in tumor cells .

- Inhibition of Key Enzymes : The compound acts as an inhibitor for enzymes involved in inflammatory pathways and microbial metabolism.

Q & A

What are the standard synthetic protocols for preparing 3-(3-bromophenyl)-5-methyl-1H-1,2,4-triazole?

Answer:

The synthesis typically involves multi-step heterocyclic reactions. A common approach begins with the formation of hydrazinecarbothioamides by reacting 3-bromobenzoyl chloride with substituted thiosemicarbazides. Subsequent cyclization under reflux conditions (e.g., using ethanol/HCl) yields the triazole core. Microwave-assisted synthesis has also been employed to enhance reaction efficiency, reducing time from hours to minutes .

Example Protocol:

React 2-bromobenzoyl chloride with methylthiosemicarbazide in ethanol.

Reflux the intermediate at 80°C for 6 hours.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Confirm structure using -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS .

How can researchers address contradictory antimicrobial activity data for structurally similar triazole derivatives?

Answer:

Contradictions often arise from variations in substituent positioning, assay conditions, or microbial strains. To resolve discrepancies:

- Standardize Assays: Use CLSI/MIC guidelines for consistency.

- Structure-Activity Relationship (SAR): Compare derivatives with substituents at the 3-bromophenyl vs. 2-bromophenyl positions. For example, 3-bromo derivatives may exhibit enhanced lipophilicity, improving membrane penetration .

- Control Variables: Test under identical pH, temperature, and inoculum size.

Example: A 3-bromophenyl analog showed 2× higher antifungal activity (MIC = 8 µg/mL) against Candida albicans than its 2-bromo counterpart due to improved hydrophobic interactions .

What analytical techniques are critical for characterizing this compound?

Answer:

- Elemental Analysis (CHNS): Validates molecular formula (e.g., CHBrN).

- -NMR: Identifies substituent environments (e.g., methyl group at δ 2.4 ppm; aromatic protons split into multiplets).

- Mass Spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M+H] at m/z 253.0).

- X-ray Crystallography: Resolves 3D structure and confirms regiochemistry .

How can computational methods elucidate the biological interactions of this compound?

Answer:

- Molecular Docking: Predict binding affinity to target enzymes (e.g., fungal CYP51). A study showed the 3-bromo group forms a halogen bond with Leu321 in CYP51, enhancing inhibition .

- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gap) to correlate reactivity with bioactivity. For instance, a lower HOMO-LUMO gap (4.2 eV) correlates with higher antifungal potency .

- MD Simulations: Assess stability in lipid bilayers to explain membrane penetration efficiency .

How does the bromine substituent’s position (3- vs. 4-) impact pharmacological properties?

Answer:

- 3-Bromophenyl Derivatives: Exhibit higher lipophilicity (logP = 2.8) compared to 4-bromo analogs (logP = 2.5), improving blood-brain barrier penetration.

- Bioactivity: 3-Bromo derivatives show superior COX-2 inhibition (IC = 0.8 µM) due to steric alignment with the enzyme’s hydrophobic pocket .

Table 1: Comparative Bioactivity of Bromophenyl Triazoles

| Substituent Position | Antifungal MIC (µg/mL) | COX-2 IC (µM) |

|---|---|---|

| 3-Bromo | 8.0 | 0.8 |

| 4-Bromo | 16.0 | 1.5 |

What strategies optimize reaction yields in triazole synthesis?

Answer:

- Microwave Irradiation: Reduces reaction time from 6 hours to 20 minutes, improving yield from 65% to 85% .

- Catalysts: Use p-TsOH (10 mol%) to accelerate cyclization.

- Solvent Optimization: Ethanol/water mixtures (3:1) enhance solubility of intermediates .

How to analyze conflicting spectral data (e.g., NMR shifts) for triazole derivatives?

Answer:

- Variable Temperature NMR: Resolve dynamic effects causing peak broadening.

- 2D Techniques (COSY, HSQC): Assign overlapping aromatic protons. For example, HSQC confirmed coupling between H-5 of the triazole and the methyl group .

- Crystallographic Validation: Compare experimental NMR with X-ray-derived chemical shifts .

What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。